![molecular formula C9H13ClFN B1391708 [3-(3-Fluorophenyl)propyl]amine hydrochloride CAS No. 104774-91-6](/img/structure/B1391708.png)
[3-(3-Fluorophenyl)propyl]amine hydrochloride
Overview
Description
“[3-(3-Fluorophenyl)propyl]amine hydrochloride” is a chemical compound with the CAS Number: 104774-91-6 . It has a molecular weight of 189.66 . The IUPAC name for this compound is 3-(3-fluorophenyl)-1-propanamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[3-(3-Fluorophenyl)propyl]amine hydrochloride” is 1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[3-(3-Fluorophenyl)propyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 189.66 . The compound’s InChI code is 1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H .Scientific Research Applications
Synthesis and Antibacterial Activity : A study by Arutyunyan et al. (2012) involved the synthesis of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives. These compounds demonstrated significant antibacterial activity, although they did not effectively neutralize superoxide radicals (Arutyunyan et al., 2012).
Antibacterial and Antioxidant Properties : Another study by the same group of researchers reported on the synthesis, antibacterial, and antioxidant activity of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates, which are derived from a similar process. Some compounds in this study showed high antibacterial activity (Arutyunyan et al., 2012).
Synthesis and Antibacterial Activity of Derivatives : Arutyunyan et al. (2017) synthesized derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, which exhibited high antibacterial activity. This indicates the potential of these compounds in developing antibacterial agents (Arutyunyan et al., 2017).
Antidepressive Activity : A study by Tao Yuan (2012) focused on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and its antidepressant activities. The compound showed promising results in antidepressant activity tests using mice (Yuan, 2012).
Amide Formation in Bioconjugation : A study by Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimide in aqueous media. This research is relevant for understanding the chemical reactions involving compounds like [3-(3-Fluorophenyl)propyl]amine hydrochloride in bioconjugation processes (Nakajima & Ikada, 1995).
Safety And Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQXQOAFVIWSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluorophenyl)propyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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